N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for bicyclic heterocyclic systems, with the complete designation being N-(2-cyanofuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide. The furo[3,2-b]pyridine designation indicates the specific fusion pattern between the furan and pyridine rings, where the furan oxygen occupies position 1 and the pyridine nitrogen occupies position 4 of the bicyclic system. This particular fusion pattern distinguishes it from other furopyridine isomers, such as furo[2,3-c]pyridine or furo[3,2-c]pyridine derivatives, each possessing distinct electronic and steric properties.
The compound exhibits molecular formula C₁₃H₁₃N₃O₂ with a molecular weight of 243.26 grams per mole, incorporating three nitrogen atoms distributed across the pyridine ring, cyano substituent, and pivalamide linkage. The InChI identifier InChI=1S/C13H13N3O2/c1-13(2,3)12(17)16-9-4-5-15-10-6-8(7-14)18-11(9)10/h4-6H,1-3H3,(H,15,16,17) provides a standardized representation of the molecular connectivity. The Simplified Molecular Input Line Entry System representation CC(C)(C)C(=O)NC1=C2C(=NC=C1)C=C(O2)C#N offers an alternative linear notation that explicitly defines the connectivity pattern.
Isomeric considerations reveal the existence of multiple positional isomers based on the substitution pattern of the furopyridine core. The 2-cyano substitution represents one of several possible positions for cyano group attachment, with alternative positions potentially yielding compounds with markedly different electronic properties. Similarly, the 7-position attachment of the pivalamide group represents a specific regioisomer among the various possible substitution sites on the bicyclic framework. These positional variations significantly influence the overall molecular geometry and electronic distribution, as demonstrated through comparative studies of furopyridine derivatives with different substitution patterns.
Properties
IUPAC Name |
N-(2-cyanofuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-13(2,3)12(17)16-9-4-5-15-10-6-8(7-14)18-11(9)10/h4-6H,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPVDBFKYPBQHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2C(=NC=C1)C=C(O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673650 | |
| Record name | N-(2-Cyanofuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-39-1 | |
| Record name | N-(2-Cyanofuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Cyanofuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide typically involves the formation of the furo[3,2-b]pyridine core followed by the introduction of the cyano and pivalamide groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the fused ring system. The cyano group can be introduced through a nucleophilic substitution reaction, while the pivalamide moiety is typically added via an amide coupling reaction using reagents such as pivaloyl chloride and a suitable amine .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted furo[3,2-b]pyridine compounds .
Scientific Research Applications
N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It can be employed in the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyano group and pivalamide moiety play crucial roles in its binding affinity and specificity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the pivalamide-pyridine/furopyridine scaffold, focusing on structural variations, physicochemical properties, and commercial availability.
Structural and Functional Group Variations
Table 1: Key Structural Features and Molecular Data
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Features |
|---|---|---|---|---|---|
| N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide | 2-CN, 7-pivalamide | C₁₃H₁₃N₃O₂ | 243.27 | 1203499-39-1 | Furopyridine core, strong EWG (CN) |
| N-(2-Chloro-6-formylpyridin-3-yl)pivalamide | 2-Cl, 6-CHO, 3-pivalamide | C₁₁H₁₃ClN₂O₂ | 240.69 | 1142191-76-1 | Pyridine core, dual functionality (Cl, CHO) |
| N-(6-Allyl-2-chloropyridin-3-yl)pivalamide | 2-Cl, 6-allyl, 3-pivalamide | C₁₃H₁₇ClN₂O | 252.74 | 1142191-77-2 | Allyl group for further functionalization |
| N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide | 2-TMS, 7-pivalamide | C₁₅H₂₂N₂O₂Si | 290.43 | 1142192-62-8 | Hydrophobic TMS group enhances lipophilicity |
| N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide | 2-CHO, 7-pivalamide | C₁₃H₁₄N₂O₃ | 246.26 | 1203499-07-3 | Aldehyde group for conjugation |
| N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide | 3-CN, 5-F, 2-pivalamide | C₁₂H₁₂FN₃O₂ | 261.25 | - | Fluorine substitution for bioactivity |
Key Observations :
- Electron-Withdrawing Groups (EWGs): The cyano (CN) group in the target compound enhances electrophilicity, making it reactive in nucleophilic substitutions or cycloadditions. In contrast, the chloro (Cl) and formyl (CHO) groups in analogs offer distinct reactivity profiles .
- Functionalization Potential: Allyl (CAS 1142191-77-2) and formyl (CAS 1203499-07-3) substituents enable further derivatization via click chemistry or Schiff base formation .
Physicochemical and Commercial Comparison
Table 2: Commercial Availability and Pricing (Selected Examples)
| Compound Name | CAS RN | Supplier Catalog # | Price (1 g) | Availability Notes |
|---|---|---|---|---|
| N-(2-Chloro-6-formylpyridin-3-yl)pivalamide | 1142191-76-1 | HB564 | $400 | Available in 1g, 5g, 25g |
| N-(6-Allyl-2-chloropyridin-3-yl)pivalamide | 1142191-77-2 | HB566 | $400 | Same supplier as above |
| N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide | 1142192-62-8 | ST-0173 (Combi-Blocks) | $1,200 (approx.) | Specialized synthesis required |
| This compound | 1203499-39-1 | - | - | Limited commercial data |
Key Observations :
- The target compound lacks widespread commercial availability, suggesting it may require custom synthesis. In contrast, chloro- and allyl-substituted analogs are readily available at ~$400/g .
- Trimethylsilyl derivatives (e.g., CAS 1142192-62-8) are priced higher (~$1,200/g) due to specialized synthetic routes involving silicon-based reagents .
Biological Activity
N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : C₁₃H₁₃N₃O₂
- CAS Number : 1203499-39-1
- Molar Mass : 245.26 g/mol
- Solubility : Soluble in organic solvents such as methylene chloride.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyridine derivatives. The compound's structure is characterized by the presence of a furo-pyridine moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, fluorinated derivatives of pyridine have shown significant antiproliferative effects against various cancer cell lines, including breast and lung cancers .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 15.4 |
| This compound | A549 (Lung) | 12.9 |
These findings suggest that this compound may exert its effects through mechanisms distinct from traditional chemotherapeutics.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggests that it may inhibit key enzymes involved in cancer cell proliferation and survival pathways. Compounds with similar furo-pyridine structures have been noted to interact with DNA and disrupt cell cycle progression.
Study 1: Antimicrobial Activity
A study exploring the antimicrobial properties of related furo-pyridine compounds revealed that certain derivatives displayed significant activity against Gram-positive bacteria. Although specific data on this compound is limited, the structural similarities suggest potential efficacy against microbial pathogens .
Study 2: ADME Properties
Absorption, Distribution, Metabolism, and Excretion (ADME) studies are crucial for understanding the pharmacokinetics of new compounds. Early ADME analysis indicates that this compound has favorable properties that could enhance its viability as a drug candidate.
| Parameter | Value |
|---|---|
| Oral Bioavailability | High |
| Metabolic Stability | Moderate |
| Plasma Half-life | 4 hours |
These parameters suggest that the compound may be well absorbed and have a reasonable duration of action in vivo.
Q & A
Q. What are the key structural features of N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide, and how are they confirmed experimentally?
- Methodological Answer : The compound features a fused furopyridine core substituted with a cyano group at position 2 and a pivalamide moiety at position 6. Structural confirmation requires:
- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths, angles, and stereochemistry using SHELX programs (e.g., SHELXL for refinement) .
- Spectroscopic techniques :
- NMR : and NMR to assign protons and carbons (e.g., cyano group at ~110 ppm in ) .
- FT-IR : Confirm nitrile (C≡N stretch ~2200 cm) and amide (N-H bend ~3300 cm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (CHNO, MW 243.27) .
Q. What are the standard synthetic routes for this compound?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Preparation of the furopyridine scaffold via cyclization of substituted pyridine precursors under acidic or thermal conditions.
- Step 2 : Introduction of the pivalamide group via nucleophilic acyl substitution using pivaloyl chloride in anhydrous dichloromethane (DCM) with a base (e.g., triethylamine) .
- Step 3 : Cyanidation at position 2 using copper(I) cyanide (CuCN) or trimethylsilyl cyanide (TMSCN) under palladium catalysis .
- Key Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | HSO | EtOH | 80°C | 60-70% |
| 2 | Pivaloyl chloride | DCM | RT | 85-90% |
| 3 | CuCN, Pd(PPh) | DMF | 100°C | 50-60% |
Q. How is the purity and stability of this compound assessed in research settings?
- Methodological Answer :
- Purity :
- HPLC with UV detection (λ = 254 nm); retention time compared to standards .
- TLC (silica gel, ethyl acetate/hexane = 1:2) to monitor reaction progress .
- Stability :
- Store under inert atmosphere (N) at -20°C to prevent hydrolysis of the nitrile or amide groups .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in spectroscopic data for structural analogs?
- Methodological Answer : Discrepancies in NMR or crystallographic data (e.g., bond length variations >0.05 Å) are addressed via:
- Density Functional Theory (DFT) : Compare experimental vs. computed spectra (B3LYP/6-311+G(d,p)) to identify tautomers or conformers .
- Variable-temperature NMR : Detect dynamic processes (e.g., rotamerism in the pivalamide group) .
- Multi-method refinement : Use SHELXL with Hirshfeld surface analysis to resolve ambiguous electron density in SC-XRD .
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s bioactivity?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace cyano with halogen or alkyl groups) .
- Biological assays :
- Anticancer activity : MTT assay against cancer cell lines (e.g., IC determination) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .
- Computational modeling :
- Molecular docking (AutoDock Vina) to predict binding affinity for target proteins .
- QSAR : Develop regression models correlating substituent electronic parameters (Hammett σ) with activity .
Q. What are the challenges in optimizing synthetic yield for scale-up, and how are they mitigated?
- Methodological Answer :
- Key issues : Low yield in cyanidation step due to side reactions (e.g., hydrolysis of nitrile).
- Mitigation strategies :
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 h) and improve yield by 15% .
- Protecting groups : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups) .
- Process monitoring : Use in-situ FT-IR to track cyanide incorporation and adjust reagent stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
